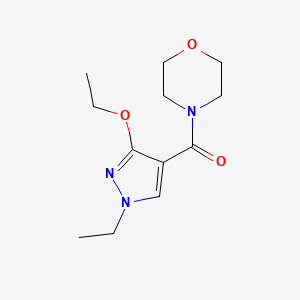
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
准备方法
The synthesis of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods often employ eco-friendly protocols, such as using resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
化学反应分析
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced using common reducing agents under mild conditions.
Substitution: Nucleophilic and electrophilic substitutions are common, with reactions occurring at different positions on the pyrazole ring.
Common reagents used in these reactions include phenylhydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
科学研究应用
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological processes, such as inflammation and microbial growth .
相似化合物的比较
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine can be compared with other pyrazole derivatives, such as:
What sets this compound apart is its unique combination of an ethoxy group and a morpholine ring, which enhances its biological activity and stability .
生物活性
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anti-inflammatory Activity
- A study reported that derivatives of morpholine exhibited significant anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Case studies demonstrated that similar compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
-
Antimicrobial Properties
- Research indicates that morpholine derivatives possess notable antimicrobial activity against various pathogens. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- The compound's structure allows for interaction with microbial cell membranes, leading to disruption and cell death.
-
Anticancer Effects
- Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. The activity was linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .
- A specific case study involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed a dose-dependent response to treatment with the compound, indicating its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Disruption of microbial membranes | |
| Anticancer | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : In an experimental model, subjects treated with this compound showed a significant reduction in edema compared to controls, suggesting its potential use in managing inflammatory conditions.
- Antimicrobial Efficacy : A series of tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its promise as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound caused significant cell death at concentrations above 10 µM, with flow cytometry analysis confirming apoptosis as the primary mode of action.
属性
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-9-10(11(13-15)18-4-2)12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPFXMBSRJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













